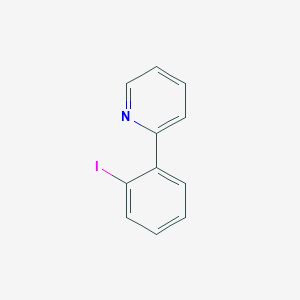
2-(2-Iodophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8INThis compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs. The reaction is typically carried out in a solvent such as toluene or ethanol under an inert atmosphere to prevent oxidation .
化学反応の分析
Types of Reactions: 2-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
科学的研究の応用
2-(2-Iodophenyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(2-Iodophenyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
類似化合物との比較
- 2-(3-Iodophenyl)pyridine
- 2-(4-Iodophenyl)pyridine
- 2-(2-Bromophenyl)pyridine
- 2-(2-Chlorophenyl)pyridine
Comparison: 2-(2-Iodophenyl)pyridine is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the weaker carbon-iodine bond .
特性
分子式 |
C11H8IN |
|---|---|
分子量 |
281.09 g/mol |
IUPAC名 |
2-(2-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H |
InChIキー |
HMNMKCFTSAKOQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)

![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)

![2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one](/img/structure/B15064412.png)


